molecular formula C6H9BF3K B13548804 Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Katalognummer: B13548804
Molekulargewicht: 188.04 g/mol
InChI-Schlüssel: HCVPJXZDQFVFTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a chemical compound with the molecular formula C7H11BF3K. It is known for its unique spirocyclic structure, which consists of a spiro[2.3]hexane ring system bonded to a borate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(spiro[2.3]hexan-5-yl)borate typically involves the reaction of spiro[2.3]hexane with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the borate complex. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium trifluoro(spiro[2.3]hexan-5-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate has several scientific research applications:

Wirkmechanismus

The mechanism of action of potassium trifluoro(spiro[2.3]hexan-5-yl)borate involves its interaction with molecular targets through its borate group. The borate group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the borate group can capture thermal neutrons, resulting in the release of high-energy particles that selectively destroy cancer cells .

Similar Compounds:

Uniqueness: Potassium trifluoro(spiro[23]hexan-5-yl)borate is unique due to its specific spirocyclic structure and the position of the borate groupIts ability to undergo various chemical reactions and its potential use in BNCT highlight its significance in scientific research and industrial applications.

Eigenschaften

Molekularformel

C6H9BF3K

Molekulargewicht

188.04 g/mol

IUPAC-Name

potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1

InChI-Schlüssel

HCVPJXZDQFVFTQ-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1CC2(C1)CC2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.